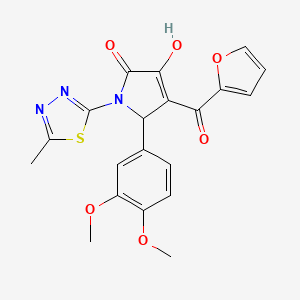![molecular formula C20H30N2O6S B3969158 4-methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine oxalate](/img/structure/B3969158.png)
4-methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine oxalate
Übersicht
Beschreibung
4-methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine oxalate, also known as MS-275, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. MS-275 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Wirkmechanismus
4-methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine oxalate exerts its effects by inhibiting HDACs, which leads to increased acetylation of histones and transcriptional activation of genes. This results in changes in gene expression that can lead to cell cycle arrest, apoptosis, differentiation, and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine oxalate in lab experiments is its potent inhibitory effect on HDACs. This allows for precise control of gene expression and can lead to insights into the role of specific genes in various biological processes.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on some non-cancerous cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine oxalate. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in cancer therapy. Another area of interest is the use of this compound in combination with other therapies such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanisms of this compound's neuroprotective effects and its potential therapeutic applications in neurodegenerative diseases. Finally, more research is needed to understand the potential toxic effects of this compound and to develop strategies to mitigate these effects.
Wissenschaftliche Forschungsanwendungen
4-methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine oxalate has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, this compound has also been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models.
This compound has also been studied for its potential therapeutic applications in inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S.C2H2O4/c1-15-3-5-18(6-4-15)23(21,22)20-13-9-17(10-14-20)19-11-7-16(2)8-12-19;3-1(4)2(5)6/h3-6,16-17H,7-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMZQHMQWVCTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide](/img/structure/B3969084.png)
![N-allyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3969091.png)
![4-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969095.png)

![1-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969119.png)
![1-methyl-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969125.png)
![10-(1-methylethylidene)-4-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3969140.png)
![2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3969154.png)
![N-(4-{[4-(1-azepanyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3969162.png)
![N-({[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3969163.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide](/img/structure/B3969172.png)
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3969175.png)
![4-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide](/img/structure/B3969178.png)